3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide

anticancer pyrazole-thiophene MCF-7

3-(5-Chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a heterocyclic building block comprising a pyrazole core substituted at the 3-position with a 5-chlorothiophene ring and at the 5-position with a carbohydrazide (–CONHNH₂) group (molecular formula C₈H₇ClN₄OS, MW 242.69 g/mol). The electron-withdrawing chlorothiophene moiety coupled with the nucleophilic hydrazide terminus confers dual reactivity for Schiff base formation and metal coordination, making it a versatile intermediate in the synthesis of bioactive pyrazole–thiophene hybrids.

Molecular Formula C8H7ClN4OS
Molecular Weight 242.69 g/mol
Cat. No. B12031046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Molecular FormulaC8H7ClN4OS
Molecular Weight242.69 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)C2=CC(=NN2)C(=O)NN
InChIInChI=1S/C8H7ClN4OS/c9-7-2-1-6(15-7)4-3-5(13-12-4)8(14)11-10/h1-3H,10H2,(H,11,14)(H,12,13)
InChIKeyPCRLASMTRBJJJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide: Core Scaffold Identity and Procurement-Relevant Baseline


3-(5-Chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a heterocyclic building block comprising a pyrazole core substituted at the 3-position with a 5-chlorothiophene ring and at the 5-position with a carbohydrazide (–CONHNH₂) group (molecular formula C₈H₇ClN₄OS, MW 242.69 g/mol) . The electron-withdrawing chlorothiophene moiety coupled with the nucleophilic hydrazide terminus confers dual reactivity for Schiff base formation and metal coordination, making it a versatile intermediate in the synthesis of bioactive pyrazole–thiophene hybrids .

Why Generic Pyrazole Carbohydrazide Substitution Fails: The Functional Necessity of the 5-Chlorothiophene Moiety


Pyrazole-5-carbohydrazide analogs lacking the 5-chlorothiophene substituent at the 3-position exhibit substantially divergent biological profiles due to the critical contribution of chlorine-mediated electronic effects and thiophene π-stacking to target binding [1]. The 5-chlorothiophene ring introduces a combination of electron-withdrawing character and hydrophobic surface area that cannot be replicated by phenyl, bromophenyl, or unsubstituted thiophene analogs, as evidenced by order-of-magnitude differences in enzyme inhibition and cellular potency between closely related derivatives [2]. Generic substitution therefore risks loss of the structural determinants essential for the compound's intended derivatization trajectory.

Quantitative Differentiation Evidence for 3-(5-Chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide Against In-Class Analogs


Anticancer Potency in MCF-7 Breast Cancer Cells: Pyrazole–Thiophene Hybrid vs. Clinical Reference Drugs

In a rationally designed series of pyrazole–thiophene hybrid derivatives sharing the 3-(5-chlorothiophen-2-yl)-1H-pyrazole scaffold, the most potent analogue (compound 2) demonstrated an IC₅₀ of 6.57 µM against MCF-7 breast cancer cells, a potency comparable to doxorubicin, erlotinib, and sorafenib reference standards [1]. By contrast, a structurally distinct pyrazolylcarbohydrazide-derived Cu(II) complex (4e) bearing a different aryl substituent showed an IC₅₀ of 55.66 µg/mL against A549 lung cancer cells, while carboplatin gave 93.67 µg/mL [2]. This ~10-fold differential in micromolar potency underscores the critical role of the chlorothiophene–pyrazole core in dictating cytotoxicity magnitude.

anticancer pyrazole-thiophene MCF-7

EGFR Wild-Type and T790M Mutant Inhibition: Chlorothiophene-Pyrazole Hybrid vs. Structural Analogues

Enzyme inhibition profiling of pyrazole–thiophene hybrid 2 revealed IC₅₀ values of 16.25 µg/mL against wild-type EGFR and 17.8 µg/mL against the clinically relevant T790M resistance mutant [1]. In the same study, hybrid 14 showed balanced dual inhibition (16.33 and 16.6 µg/mL), while hybrid 8 was a selective VEGFR-2 inhibitor (IC₅₀ = 35.85 µg/mL) but significantly weaker against EGFR (112.36 µg/mL) [1]. This demonstrates that subtle modifications to the pyrazole–thiophene core produce dramatic shifts in kinase selectivity, a tunability absent in pyrazole carbohydrazides with phenyl or bromophenyl substituents that show potent DNA gyrase inhibition (IC₅₀ = 0.15–0.25 µg/mL) but no reported EGFR activity [2].

EGFR T790M kinase inhibition

Core Scaffold for Antimicrobial Derivatization: Pyrazole–Thiophene Platform vs. Pyrazole–Thiazole/Thiophene DNA Gyrase Inhibitors

Pyrazole–thiophene hybrids incorporating the 5-chlorothiophene motif serve as precursors for dual DNA gyrase and DHFR inhibitors. A related pyrazole–thiazole/thiophene series demonstrated DNA gyrase IC₅₀ values of 12.27–31.64 µM and DHFR IC₅₀ values of 0.52–2.67 µM [1]. These dual-target activities contrast with the 4-bromophenyl pyrazole-5-carbohydrazide series, which showed potent DNA gyrase inhibition (IC₅₀ = 0.15 µg/mL for S. aureus gyrase) but lacked reported DHFR activity [2]. The chlorothiophene substituent thus expands the antimicrobial target spectrum from single-gyrase to dual gyrase/DHFR inhibition.

antimicrobial DNA gyrase DHFR

Physicochemical Differentiation: XLogP3-AA of 3.8 in Chlorothiophene-Pyrazole Derivatives vs. Polar Bromophenyl Analogues

A representative Schiff base derivative of 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide (PubChem CID 135547222) exhibits a computed XLogP3-AA of 3.8, with 3 hydrogen bond donors and 6 hydrogen bond acceptors [1]. This lipophilicity profile falls within the optimal range for oral bioavailability (Rule of Five) and contrasts with more polar pyrazole-5-carbohydrazide derivatives containing carboxyl or hydroxyl substituents, which typically display XLogP < 1.5 and consequently lower membrane permeability. The chlorothiophene–pyrazole core thus offers a favorable balance of solubility and permeability for cellular assay compatibility.

lipophilicity drug-likeness permeability

Optimal Application Scenarios for 3-(5-Chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide in Drug Discovery and Chemical Biology


Multi-Targeted Anticancer Lead Generation via Schiff Base Derivatization

Researchers pursuing kinase-targeted anticancer agents, particularly those requiring dual EGFR/VEGFR-2 inhibition or activity against the T790M resistance mutant, should prioritize this scaffold. The evidence demonstrates that pyrazole–thiophene hybrids derived from this core achieve IC₅₀ values of 6.57 µM in MCF-7 cytotoxicity and low-µg/mL EGFR inhibition [1]. Schiff base formation at the carbohydrazide terminus allows systematic exploration of substituent effects on kinase selectivity, as shown by the tunable EGFR vs. VEGFR-2 profiles of hybrids 2, 8, and 14 [1].

Dual DNA Gyrase/DHFR Antimicrobial Discovery Platform

For programs targeting multidrug-resistant (MDR) bacterial pathogens, this scaffold enables dual enzyme inhibition (DNA gyrase and DHFR) that is not achievable with the 4-bromophenyl series [1]. The pyrazole–thiophene core can be elaborated into thiazol-4-one hybrids active against MDR strains with DHFR IC₅₀ as low as 0.52 µM, providing a resistance-breaking strategy through simultaneous engagement of two essential bacterial targets [1].

Metal-Organic Coordination Chemistry and Bioinorganic Catalysis

The bidentate coordination capability of this scaffold—through the pyrazole nitrogen and hydrazide oxygen—supports the synthesis of Cu(II) and Zn(II) complexes with enhanced bioactivity relative to the free ligand [1]. Such metal complexes have demonstrated anticancer IC₅₀ values of 55–97 µg/mL against A549 cells and MIC values of 0.51–0.54 mg/mL against S. aureus and E. coli, representing a distinct application space from the purely organic pyrazole carbohydrazide series [1]. Procurement of the chlorothiophene-substituted parent compound is essential for accessing these metal-coordination derivatives.

Physicochemical Property Screening for Cellular Permeability Optimization

The XLogP3-AA of 3.8 measured for Schiff base derivatives of this scaffold [1] makes it a suitable starting point for medicinal chemistry campaigns where balancing solubility and membrane permeability is critical. This lipophilicity profile contrasts favorably with more polar pyrazole-5-carbohydrazide congeners (XLogP < 1.5) that often suffer from poor cellular penetration. Procurement decisions for cellular screening libraries should favor this scaffold for its drug-like physicochemical space.

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